2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
Brand Name:
Vulcanchem
CAS No.:
940459-88-1
VCID:
VC0354566
InChI:
InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)
SMILES:
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula:
C23H20N2O4
Molecular Weight:
388.4g/mol
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
CAS No.: 940459-88-1
Main Products
VCID: VC0354566
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4g/mol
CAS No. | 940459-88-1 |
---|---|
Product Name | 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid |
Molecular Formula | C23H20N2O4 |
Molecular Weight | 388.4g/mol |
IUPAC Name | 2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid |
Standard InChI | InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29) |
Standard InChIKey | GVUZXHMPXKIQAE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
PubChem Compound | 17222803 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume